Home > Products > Screening Compounds P139478 > 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one - 637754-68-8

4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Catalog Number: EVT-1352039
CAS Number: 637754-68-8
Molecular Formula: C25H23N3O
Molecular Weight: 381.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one []

  • Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative that exhibits cytotoxic potential against human leukemia cell lines (HL60, K562, and U937). []

2. 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide []

  • Compound Description: This molecule represents a class of compounds with demonstrated antimicrobial activity. []

3. 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol []

  • Compound Description: This compound serves as a fluorescent sensor for the detection of cyanide ions (CN-). []

4. 4-amino-5-fluoro-3- [6- (4-methylpiperazin-1-yl) -1H-benzimidazol-2-yl] -1H-quinolin-2-one [, , , , ]

  • Compound Description: This compound, and its lactate monohydrate salt, are recognized for their anticancer properties, particularly against solid tumors. Various studies focus on its crystalline forms, solvates, and pharmaceutical compositions. [, , , , ]
Overview

The compound 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a synthetic organic molecule that exhibits potential pharmacological properties. It belongs to a class of compounds known for their biological activity, particularly in the context of kinase inhibition and other therapeutic applications. The structure of this compound suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

This compound is primarily derived from research focused on benzimidazole derivatives, which are known for their diverse biological activities. The synthesis and characterization of such compounds often involve modifications to the benzimidazole core to enhance efficacy and selectivity against specific biological targets .

Classification

The compound can be classified as:

  • Chemical Class: Benzimidazole derivative
  • Functional Groups: Contains a pyrrolidinone and phenyl groups, indicating potential interactions with various receptors or enzymes.
Synthesis Analysis

Methods

The synthesis of 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves several key steps:

  1. Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or derivative.
  2. Substitution Reactions: The introduction of the 4-methylbenzyl group is performed via electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Pyrrolidinone Formation: Cyclization reactions are employed to form the pyrrolidinone ring, often utilizing acylation or amidation techniques.

Technical Details

The synthesis may require specific reagents and conditions, such as:

  • Catalysts (e.g., palladium or nickel for cross-coupling reactions)
  • Solvents (e.g., dimethylformamide or dichloromethane)
  • Temperature control to facilitate cyclization without degradation .
Molecular Structure Analysis

Structure

The molecular formula for 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one can be represented as C21H22N2OC_{21}H_{22}N_2O. The structure features:

  • A benzimidazole moiety
  • A phenyl group attached to a pyrrolidinone
  • A methylbenzyl substituent enhancing lipophilicity and potential receptor interactions.

Data

Key structural data include:

  • Molecular Weight: Approximately 334.42 g/mol
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  • Nucleophilic Substitution: Reacting with different electrophiles to introduce new functional groups.
  • Reduction Reactions: Modifying the nitrogen atoms within the benzimidazole or pyrrolidinone rings to alter biological activity.

Technical Details

Reactions are typically conducted under controlled conditions, monitoring parameters such as temperature, pressure, and reaction time to optimize yield and purity .

Mechanism of Action

Process

The mechanism of action for 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one likely involves:

  1. Binding to Kinase Domains: The compound may inhibit specific kinases by mimicking ATP or substrate binding.
  2. Modulation of Signaling Pathways: By inhibiting kinase activity, the compound can disrupt downstream signaling pathways involved in cell proliferation and survival.

Data

Experimental studies have shown that similar compounds exhibit IC50 values in the nanomolar range against various kinases, suggesting significant potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and High Performance Liquid Chromatography are commonly used to confirm purity and structural integrity.

Applications

Scientific Uses

4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new kinase inhibitors.
  • Research Tools: To study signaling pathways in cancer biology and other diseases where kinase activity is dysregulated.

This compound exemplifies the ongoing research into benzimidazole derivatives aimed at discovering novel therapeutic agents with improved efficacy and safety profiles.

Introduction to Benzimidazole-Pyrrolidinone Hybrids

Structural Classification of Benzimidazole Derivatives

Benzimidazole, a bicyclic heterocycle formed by fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides. This similarity facilitates diverse interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and van der Waals forces [1] [8]. The structural diversity of benzimidazole derivatives arises primarily from substitutions at the N1, C2, and C5/C6 positions, each conferring distinct physicochemical and pharmacological properties:

  • N1-Substitution: Alkylation or arylation at the imidazole nitrogen enhances metabolic stability and modulates target affinity. The 4-methylbenzyl group in the target compound exemplifies a lipophilic arylalkyl substitution, promoting membrane permeability and potentially influencing receptor binding pocket interactions [1] [4].
  • C2-Substitution: This position is pharmacologically critical. Electron-withdrawing groups (e.g., carbonyls) or extended conjugated systems (e.g., vinyl linkers) enhance interactions with enzymatic targets. In the target hybrid, C2 is tethered to the pyrrolidinone moiety via a carbon-carbon bond, creating a planar-conjugated system favorable for DNA intercalation or enzyme active-site binding [1] [6].
  • C5/C6-Substitution: While unsubstituted in this compound, positions C5 and C6 are common modification sites. Electron-donating groups (e.g., methoxy) or halogens can fine-tune electronic properties and influence bioavailability or target specificity [8].

Table 1: Structural Features of Key Benzimidazole Derivatives and Their Biological Implications

Substitution PositionCommon ModificationsBiological ConsequencesExample in Target Compound
N1Alkyl, Arylalkyl, AcylEnhanced metabolic stability; Altered LogP4-Methylbenzyl group
C2Alkyl, Aryl, HeterocyclicDirect impact on target affinity (e.g., Topo inhibition)Pyrrolidin-2-one linked via C-C bond
C5/C6H, Halogen, Methoxy, NitroModulation of electron density; Cellular uptakeUnsubstituted (H)
Fusion/SpacerNone, Piperazine, TriazoleConformational flexibility; Linker to pharmacophoresDirect fusion with pyrrolidinone

The target compound, 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, integrates a benzimidazole core with a 1-phenylpyrrolidin-2-one system. This design exemplifies a fused hybrid strategy, where the benzimidazole's C2 atom serves as the direct attachment point for the pyrrolidinone ring, minimizing conformational flexibility and optimizing spatial orientation for target engagement [3] [6]. The 1-phenyl group on the pyrrolidinone introduces additional aromatic stacking potential, while the 4-methylbenzyl moiety at N1 enhances lipophilicity, potentially aiding blood-brain barrier penetration or intracellular accumulation.

Pharmacological Significance of Pyrrolidinone-Containing Compounds

Pyrrolidin-2-one, a five-membered lactam, is a versatile pharmacophore contributing significantly to bioactive molecules' potency and pharmacokinetic profiles. Its polar amide group enables hydrogen bonding with biological targets, while the non-planar ring structure confers conformational restraint, enhancing receptor selectivity [5] [9]. Key pharmacological attributes of pyrrolidinone derivatives include:

  • Kinase and Epigenetic Enzyme Modulation: Pyrrolidinone scaffolds exhibit strong affinity for ATP-binding sites of kinases (e.g., VEGFR, AKT) and catalytic pockets of epigenetic regulators (e.g., HDACs, DNMTs). The carbonyl oxygen often acts as a hydrogen bond acceptor, while the nitrogen can participate in salt bridge formation [7] [10]. In hepatocellular carcinoma models, pyrrolidine-containing benzimidazole derivatives demonstrated potent inhibition of AKT phosphorylation, suppressing downstream effectors like p70S6K and RPS6, crucial for cell proliferation and survival [10].
  • Apoptosis Induction: Compounds featuring the pyrrolidinone moiety can activate caspase-dependent apoptotic pathways. For instance, benzimidazole-pyrrolidinone hybrids trigger cleavage of caspase-3 and PARP, indicating intrinsic apoptosis initiation [10].
  • Anti-Migratory and Anti-Metastatic Effects: Pyrrolidinone derivatives suppress epithelial-mesenchymal transition (EMT) by downregulating transcription factors (Snail, Slug, Twist) and mesenchymal markers (vimentin, N-cadherin). This is particularly relevant in overcoming resistance in sorafenib-resistant hepatocellular carcinoma, where EMT is a key resistance mechanism [10].

Table 2: Pharmacological Activities Associated with Benzimidazole and Pyrrolidinone Motifs

Pharmacological ActivityBenzimidazole ContributionPyrrolidinone ContributionObserved Synergy in Hybrids
Kinase Inhibition (e.g., AKT)DNA minor groove binding; Topoisomerase poisoningH-bond donation/acceptance in ATP-binding cleftEnhanced suppression of p-AKT/p-RPS6 pathways
Epigenetic ModulationDNMT inhibition; HDAC binding (via zinc chelation)Stabilizing interactions with catalytic domainsPotentiated re-expression of silenced tumor suppressors
Apoptosis InductionIntrinsic pathway activation (Bcl-2/Bax modulation)Caspase-3/PARP cleavage promotionSynergistic activation of caspase cascades
EMT SuppressionTranscriptional repression of Slug/SnailDownregulation of vimentin/N-cadherinAbrogation of metastatic potential in resistant cancers

Rationale for Hybridization: Synergistic Effects in Drug Design

Molecular hybridization merges distinct pharmacophores into a single entity, aiming to enhance efficacy, overcome resistance, and improve pharmacokinetics. The fusion of benzimidazole and pyrrolidinone in 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one exemplifies a rational strategy leveraging complementary bioactivities:

  • Multi-Target Engagement: Benzimidazoles primarily target DNA topology (Topo inhibition) and epigenetic machinery (HDAC/DNMT inhibition) [1] [7], while pyrrolidinones often inhibit kinase signaling (AKT/mTOR) [10]. The hybrid potentially concurrently disrupts these parallel oncogenic pathways, reducing the likelihood of resistance development commonly seen with single-target agents. In sorafenib-resistant HCC models, benzimidazole-pyrrolidinone hybrids overcame resistance by simultaneously inhibiting AKT phosphorylation and EMT pathways, where single-target sorafenib failed [10].
  • Enhanced Pharmacokinetic Properties: The benzimidazole core improves aqueous solubility at physiological pH due to its amphoteric nature (pKa ~5.3 and 12.3), while the lipophilic 4-methylbenzyl and phenylpyrrolidinone moieties enhance membrane permeability. This balanced logP profile potentially optimizes bioavailability [4] [8].
  • Overcoming Chemoresistance: Hybridization can bypass resistance mechanisms. For instance, sorafenib resistance in HCC involves AKT reactivation and EMT upregulation. The target hybrid’s dual ability to inhibit p-AKT/p-RPS6 and suppress Snail/vimentin expression directly counteracts these escape pathways, as demonstrated by reduced tumor growth in acquired resistance xenograft models [10]. Computational studies (molecular docking, dynamics) predict strong binding affinity of such hybrids to multiple oncogenic targets (e.g., HDACs, AKT, Topo), with binding energies often superior to parent pharmacophores [7] [9].
  • Reduced Toxicity Profile: Structural optimization in hybrids can improve selectivity towards cancer cells. The rigid fusion between benzimidazole and pyrrolidinone may restrict off-target interactions, minimizing toxicity compared to combination therapies using separate benzimidazole and pyrrolidinone agents [3] [6].

Table 3: Hybridization Strategies in Benzimidazole-Pyrrolidinone Drug Design

Hybridization ApproachStructural FeaturesMechanistic AdvantagesEvidence from Analogues
Direct Fusion (C2-linkage)Covalent bond between benzimidazole C2 & pyrrolidinoneEnhanced rigidity; Optimal spatial orientationSuperior Pin1 inhibition (IC50 0.64 µM) [8]
Arylalkyl Spacer (N1-subst.)4-Methylbenzyl at benzimidazole N1Increased lipophilicity; Membrane penetrationImproved tumor accumulation in xenografts [10]
Phenyl Substitution (Pyrrolidinone N1)Phenyl group at pyrrolidinone nitrogenπ-π stacking with kinase hydrophobic pocketsEnhanced AKT binding affinity [9] [10]

This hybrid architecture exemplifies the "merged hybrid" paradigm, where the benzimidazole and pyrrolidinone share atomic connectivity without a flexible linker, maximizing synergistic interactions while maintaining drug-like properties. Preclinical evidence suggests such hybrids hold promise for malignancies with acquired resistance, particularly hepatocellular carcinoma [10].

Complete Compound Listing

  • 4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Properties

CAS Number

637754-68-8

Product Name

4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

IUPAC Name

4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Molecular Formula

C25H23N3O

Molecular Weight

381.5g/mol

InChI

InChI=1S/C25H23N3O/c1-18-11-13-19(14-12-18)16-28-23-10-6-5-9-22(23)26-25(28)20-15-24(29)27(17-20)21-7-3-2-4-8-21/h2-14,20H,15-17H2,1H3

InChI Key

LECSKXCHCMEDJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.